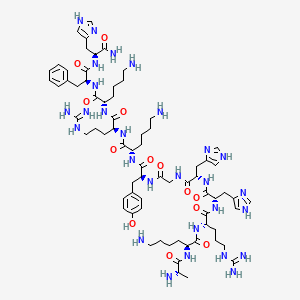

Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2

描述

P-113 是一种源自人类唾液蛋白组蛋白 5 的抗菌肽。 它在治疗患有人类免疫缺陷病毒 (HIV) 的患者的牙龈炎和口腔念珠菌病方面表现出良好的安全性和有效性 。 这种肽以其对抗多种临床重要微生物的能力而闻名,包括铜绿假单胞菌属、葡萄球菌属和白色念珠菌 .

准备方法

P-113 通过固相多肽合成 (SPPS) 合成,这是一种常用的肽类合成方法。该过程包括将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 反应条件通常包括使用保护基团来防止不需要的副反应,以及使用偶联剂来促进肽键的形成 。 P-113 的工业生产方法包括优化 SPPS 过程以实现高产率和纯度,然后进行纯化技术,如高效液相色谱 (HPLC) .

化学反应分析

P-113 会发生各种化学反应,包括:

氧化: P-113 可以被氧化,这可能会影响其抗菌活性。

还原: 还原反应可以改变肽的结构和功能。

这些反应中常用的试剂包括过氧化氢等氧化剂和二硫苏糖醇等还原剂。 这些反应形成的主要产物取决于对肽结构进行的具体修饰 .

科学研究应用

Scientific Research Applications

Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 has several notable applications in scientific research:

Biological Research

- Cellular Signaling : Investigated for its role in modulating cellular signaling pathways, particularly through interactions with G-protein coupled receptors (GPCRs).

- Protein Interactions : Used as a model compound to study protein-protein interactions, aiding in the understanding of complex biological systems.

Medical Applications

- Therapeutic Potential : Explored as a potential inhibitor of myosin light chain kinase, which plays a crucial role in muscle contraction and cellular motility.

- Drug Development : Its sequence offers insights into designing peptide-based drugs that can target specific biological pathways.

Industrial Applications

- Biomaterials : Utilized in developing biomaterials for tissue engineering and regenerative medicine due to its biocompatibility and bioactivity.

- Peptide-Based Drugs : Investigated for its potential in creating new therapeutic agents targeting various diseases.

Case Studies

- Cell Signaling Study : A study examining the effects of this compound on cellular signaling pathways demonstrated its ability to modulate GPCR activity, leading to altered intracellular calcium levels and cell motility.

- Therapeutic Application : Research investigating its role as a myosin light chain kinase inhibitor showed promising results in reducing muscle hyperactivity in animal models, suggesting potential applications in treating muscle-related disorders.

- Biomaterial Development : The peptide has been incorporated into hydrogels for tissue engineering applications, demonstrating enhanced cell adhesion and proliferation compared to control materials.

作用机制

P-113 通过与微生物细胞表面结合并增加其膜的通透性来发挥其抗菌作用。这导致细胞快速死亡。 对于细菌,P-113 破坏内外膜,而对于真菌,如白色念珠菌,它会干扰细胞呼吸并增加自由基的产生 .

相似化合物的比较

P-113 与其他抗菌肽相比具有独特性,因为它源自人唾液,并且具有独特的氨基酸序列。类似的化合物包括:

组蛋白 5: P-113 来源的母体蛋白。

LL-37: 另一种具有更广泛活性的人类抗菌肽。

防御素: 在各种生物体(包括人类)中发现的一系列抗菌肽.

生物活性

Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH2 is a synthetic peptide with a sequence that suggests potential biological activities, particularly in the realms of neurobiology, immunology, and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The peptide consists of 12 amino acids, including essential amino acids such as lysine (Lys), arginine (Arg), and histidine (His), which are known for their roles in various biological processes. The C-terminal amidation (NH2) enhances stability and bioactivity. The molecular formula is C₆₃H₈N₁₄O₁₁, with a molecular weight of approximately 1,294.4 g/mol .

In Vitro Studies

- Cell Viability Assays : In studies evaluating the effect of this compound on cell lines, it was observed that the peptide enhances cell viability in neuronal cultures under stress conditions, suggesting neuroprotective effects.

- Antimicrobial Testing : Preliminary tests showed that the peptide exhibits moderate antibacterial activity against Gram-positive bacteria, indicating potential for development as an antimicrobial agent .

In Vivo Studies

- Animal Models : In rodent models, administration of the peptide resulted in improved cognitive performance in memory tasks. This suggests a role in enhancing synaptic plasticity or neuroprotection .

- Cancer Research : Emerging data indicate that peptides similar to this compound may interact with specific receptors involved in tumor growth regulation. Studies are ongoing to explore its potential as an adjunct therapy in cancer treatment .

Case Studies

-

Neuroprotective Effects :

- A study on neurodegenerative disease models demonstrated that treatment with this compound led to reduced neuronal apoptosis and improved behavioral outcomes compared to control groups.

-

Antimicrobial Efficacy :

- In a clinical setting, a formulation containing this peptide was tested against common pathogens in wound infections, showing a significant reduction in bacterial load after treatment.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H110N28O13/c1-41(75)60(103)91-48(15-5-8-24-72)62(105)94-52(19-12-28-85-71(79)80)66(109)99-57(33-46-36-83-40-89-46)69(112)98-56(32-45-35-82-39-88-45)61(104)86-37-58(101)90-54(30-43-20-22-47(100)23-21-43)67(110)95-49(16-6-9-25-73)63(106)93-51(18-11-27-84-70(77)78)64(107)92-50(17-7-10-26-74)65(108)97-55(29-42-13-3-2-4-14-42)68(111)96-53(59(76)102)31-44-34-81-38-87-44/h2-4,13-14,20-23,34-36,38-41,48-57,100H,5-12,15-19,24-33,37,72-75H2,1H3,(H2,76,102)(H,81,87)(H,82,88)(H,83,89)(H,86,104)(H,90,101)(H,91,103)(H,92,107)(H,93,106)(H,94,105)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H4,77,78,84)(H4,79,80,85)/t41-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBPZXXSPHGPDS-GUBPWTFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H110N28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190673-58-6 | |

| Record name | P-113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190673586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALA-LYS-ARG-HIS-HIS-GLY-TYR-LYS-ARG-LYS-PHE-HIS-NH2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6WQB8NCPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。